molecular formula C18H16N2O2S4 B5208947 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)

5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)

Cat. No. B5208947
M. Wt: 420.6 g/mol
InChI Key: UTHADLWVKYRNAY-UTLPMFLDSA-N
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Description

5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one), also known as PTM, is a synthetic compound that has gained significant attention in scientific research due to its potential bioactivity. PTM has a unique molecular structure that makes it a promising candidate for various applications in biomedical research.

Mechanism of Action

The exact mechanism of action of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is not fully understood. However, it is believed that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) exerts its bioactivity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its unique molecular structure, which makes it a promising candidate for various applications in biomedical research. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) research. One potential area of research is the development of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of research is the study of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)'s mechanism of action and cellular targets. Further studies are also needed to determine the safety and toxicity of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) in vivo. Overall, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has significant potential for various applications in biomedical research, and further studies are needed to fully understand its potential therapeutic benefits.

Synthesis Methods

5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) can be synthesized by the reaction of 1,3-phenylenediamine with ethyl acetoacetate and elemental sulfur in the presence of a catalyst. The resulting compound is then reacted with thiosemicarbazide to form 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one). This method has been optimized to produce high yields of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) with high purity.

Scientific Research Applications

5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been extensively studied for its potential bioactivity. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has also been studied for its antioxidant and anti-inflammatory effects. These properties make 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(5E)-3-ethyl-5-[[3-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S4/c1-3-19-15(21)13(25-17(19)23)9-11-6-5-7-12(8-11)10-14-16(22)20(4-2)18(24)26-14/h5-10H,3-4H2,1-2H3/b13-9+,14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHADLWVKYRNAY-UTLPMFLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)S3)CC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)/C=C/3\C(=O)N(C(=S)S3)CC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-Ethyl-5-[(3-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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